molecular formula C12H7BrN2O B8059718 4-(4-Bromophenoxy)nicotinonitrile

4-(4-Bromophenoxy)nicotinonitrile

Cat. No.: B8059718
M. Wt: 275.10 g/mol
InChI Key: KCLROEUAZKZQPG-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)nicotinonitrile (CAS: 2000875-79-4) is a substituted pyridine derivative with the molecular formula C₁₂H₇BrN₂O and a molecular weight of 275.11 g/mol . Its structure features a nitrile group at position 3 of the pyridine ring and a 4-bromophenoxy substituent at position 2.

Properties

IUPAC Name

4-(4-bromophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-1-3-11(4-2-10)16-12-5-6-15-8-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLROEUAZKZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=NC=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Various substituted nicotinonitriles.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)nicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the nicotinonitrile core can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

  • 4-(3-Bromophenoxy)nicotinonitrile (CAS: 2000898-46-2): A positional isomer with the bromine atom at the meta position of the phenoxy group. Despite sharing the same molecular formula and weight, the altered bromine position may influence electronic effects and binding interactions in biological systems .
  • 4-(3-Iodophenoxy)nicotinonitrile (CAS: 2029358-26-5): Substitution of bromine with iodine increases the molecular weight to 322.11 g/mol.

Key Insight : Halogen position and identity modulate lipophilicity and electronic properties, impacting drug-receptor interactions and metabolic stability.

Ethoxy- and Methoxy-Substituted Nicotinonitriles

  • 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile: Features ethoxy groups at positions 2 and 4 of the pyridine ring. The ethoxy substituents enhance solubility and may improve bioavailability compared to the less polar bromophenoxy group. This compound demonstrated promising analgesic and anti-inflammatory activities in pharmacological studies .
  • Reported with 75% synthetic yield and validated by HRMS (APCI m/z: 365.0284) .

Table 1: Substituent Effects on Nicotinonitrile Derivatives

Compound Substituents Molecular Weight (g/mol) Key Activity/Property Reference
4-(4-Bromophenoxy)nicotinonitrile 4-Bromophenoxy, nitrile 275.11 Under investigation
4-(3-Bromophenoxy)nicotinonitrile 3-Bromophenoxy, nitrile 275.11 Structural isomer
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile 2-ethoxy, 4-ethoxyphenyl 434.29 Analgesic/anti-inflammatory
2-Bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (10j) 2-Br, 4-F, 3-OCH₃ 372.19 Cytotoxic (anticancer)

Heterocyclic and Trifluoromethyl Derivatives

  • 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile: Incorporates a thioether and trifluoromethyl group. The CF₃ group enhances metabolic stability and membrane permeability, while the thienyl moiety may facilitate π-π stacking in enzyme binding pockets .
  • 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile: A multi-component reaction product with pyrazole and naphthyl groups. This derivative exhibited cytotoxic effects in cancer cell lines, highlighting the role of fused heterocycles in enhancing bioactivity .

Pharmacological and Physicochemical Properties

Crystal Structure and Stability

  • 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,6-trimethoxyphenyl)nicotinonitrile: Crystallographic studies revealed bond angles (e.g., C9A–C10A–C11A = 117.83°) and hydrogen-bonding networks that stabilize the molecular conformation . Such data are critical for rational drug design but are currently unavailable for this compound.

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